N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide -

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide

Catalog Number: EVT-5374703
CAS Number:
Molecular Formula: C25H35N3O2
Molecular Weight: 409.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Methoxy-N-[3-[4-[3-methyl-4-[(6-methyl-3-pyridinyl)oxy]anilino]-6-quinazolinyl]prop-2-enyl]acetamide (CP-724,714)

Compound Description: CP-724,714 is an anticancer drug that was discontinued due to hepatotoxicity observed in clinical trials. [] This compound is metabolized by both cytochrome P450s (CYPs) and aldehyde oxidase (AO) in human hepatocytes. [] Notably, it contains a quinazoline substructure, a heterocyclic aromatic ring known to be metabolized by AO. []

Relevance: While not sharing a direct structural resemblance to N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide, CP-724,714 is relevant due to its metabolism by AO. This enzyme is also known to metabolize other heterocyclic aromatic compounds, suggesting a potential metabolic pathway for the target compound as well. Furthermore, both compounds contain a pyridine ring, indicating a possible shared chemical class. []

2-(4-(4-(Benzyloxy)-3-methoxybenzyl)piperazin-1-)-N-(1-methyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (PHR0007)

Compound Description: PHR0007 is a compound exhibiting a positive inotropic effect on atrial dynamics in rabbit atria. [] This effect is mediated through the phosphodiesterase-cyclic adenosine monophosphate-protein kinase A (PDE-cAMP-PKA) signaling pathway. []

Relevance: PHR0007, like N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide, incorporates a piperazine ring linked to a benzyl group with a methoxy substituent in the ortho position. This shared structural motif suggests potential similarities in their pharmacological profiles, although further investigation is needed. []

N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide

Compound Description: This compound is a radioligand developed for positron emission tomography (PET) imaging of the peripheral benzodiazepine receptor (PBR) in primate brains. [] It exhibits high affinity for the PBR and displays favorable brain uptake and metabolic stability in vivo. []

Relevance: Both N-(5-fluoro-2-phenoxyphenyl)-N-(2-[18F]fluoroethyl-5-methoxybenzyl)acetamide and N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide share a core structure consisting of an acetamide group linked to a 2-methoxybenzyl moiety. This structural similarity highlights the potential of modifications on the acetamide nitrogen to influence receptor binding and pharmacokinetic properties. []

N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide (DAA1106)

Compound Description: DAA1106 is a selective agonist for studying peripheral benzodiazepine receptors (PBRs) in the central nervous system. [] It demonstrates higher affinity for PBRs in mitochondrial fractions of rat and monkey brains compared to PK11195. [] Both DAA1106 and PK11195 can cross the cell membrane to reach mitochondrial receptor sites. []

Relevance: DAA1106, like N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide, contains an acetamide group connected to a 2,5-dimethoxybenzyl group. This structural similarity suggests a potential role of the acetamide and substituted benzyl moieties in receptor binding interactions. []

N-Acetyl-N-(2-methoxybenzyl)-2-phenoxy-5-pyridinamine (PBR28)

Compound Description: PBR28 is an aryloxyanilide compound exhibiting high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). [] It has been developed into the radiolabeled form, N-Acetyl-N-(2-[11C]methoxybenzyl)-2-phenoxy-5-pyridinamine ([11C]PBR28), for PET imaging of PBRs in the brain. []

Relevance: PBR28 and N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide both possess a central acetamide group linked to a 2-methoxybenzyl substituent. This shared structural feature suggests that these elements might be essential for binding to PBRs, although the target compound's affinity for this receptor remains to be investigated. []

N-[(tetrahydro-3- or 4-pyridyl)methyl]-, N-(4-piperidyl)-, and N-(3- or 4-piperidylalkyl)-2-hydroxyacetamides

Compound Description: This series of compounds were synthesized and evaluated for their inhibitory activity against urinary bladder rhythmic contraction in rats and for their mydriatic activity in rats. [] Some of these compounds showed superior efficacy and selectivity compared to oxybutynin, a drug used to treat overactive bladder. []

Relevance: These compounds are relevant to N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide as they all share a central acetamide motif, and many of them also contain a piperidine ring as part of their structure. The variations in the substituents attached to the acetamide nitrogen and the piperidine ring in these compounds provide valuable insights into structure-activity relationships, potentially informing the design of new compounds with improved pharmacological properties. []

Properties

Product Name

N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-2-(3-pyridinyl)acetamide

IUPAC Name

N-[[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]methyl]-N-(2-methylpropyl)-2-pyridin-3-ylacetamide

Molecular Formula

C25H35N3O2

Molecular Weight

409.6 g/mol

InChI

InChI=1S/C25H35N3O2/c1-20(2)17-28(25(29)15-22-7-6-12-26-16-22)18-21-10-13-27(14-11-21)19-23-8-4-5-9-24(23)30-3/h4-9,12,16,20-21H,10-11,13-15,17-19H2,1-3H3

InChI Key

LNJUNJVKGQMCLG-UHFFFAOYSA-N

SMILES

CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)CC3=CN=CC=C3

Canonical SMILES

CC(C)CN(CC1CCN(CC1)CC2=CC=CC=C2OC)C(=O)CC3=CN=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.